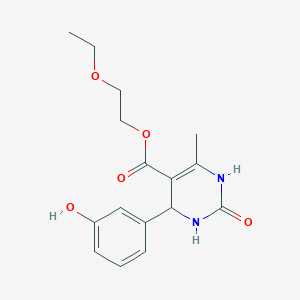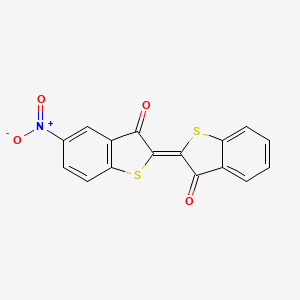![molecular formula C21H25ClN4O3 B4947702 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B4947702.png)
1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclobutyl ring, an oxadiazole ring, and a piperidine carboxamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the 1-(4-Chlorophenyl)cyclobutyl moiety: This step typically involves the cyclization of a suitable precursor in the presence of a chlorinating agent.
Synthesis of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxadiazole and cyclobutyl moieties: This step involves the formation of a carbon-carbon bond between the two fragments, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the piperidine-3-carboxamide group: This final step involves the acylation of piperidine with the previously synthesized intermediate.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the piperidine-3-carboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide can be compared with similar compounds, such as:
- 1-(3-{5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane
- 1-(3-{5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxamide
These compounds share structural similarities but differ in specific functional groups or ring structures, which can lead to variations in their chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
1-[3-[5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c22-16-6-4-15(5-7-16)21(10-2-11-21)20-25-24-17(29-20)8-9-18(27)26-12-1-3-14(13-26)19(23)28/h4-7,14H,1-3,8-13H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFALFFUFNHZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=NN=C(O2)C3(CCC3)C4=CC=C(C=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B4947634.png)
![1-(4-chlorophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B4947637.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4947646.png)
amine](/img/structure/B4947652.png)



![(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4947683.png)
![(3,4-dimethoxyphenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B4947688.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4947693.png)
![cyclohexyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4947699.png)
![[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4947700.png)

![1-(3-chlorophenyl)-5-{[(2-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4947724.png)
